Boc-3-chloro-L-tyrosine

Description

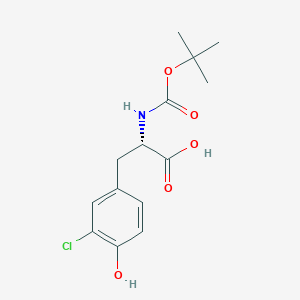

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620970 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 3 Chloro L Tyrosine and Its Analogues

Established Synthetic Routes for Boc-3-chloro-L-tyrosine

The most common and established route for the synthesis of this compound begins with the protection of the amino group of L-tyrosine, followed by the regioselective chlorination of the aromatic ring. This two-step process is favored for its efficiency and control over the reaction's outcome.

Protection Strategies for L-Tyrosine Precursors

The protection of the α-amino group of L-tyrosine is a critical first step to prevent unwanted side reactions during subsequent synthetic manipulations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions. nbinno.com

The synthesis of N-Boc-L-tyrosine is typically achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The choice of base and solvent system can influence the reaction's efficiency and yield. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), while solvent systems often consist of a mixture of an organic solvent like dioxane and water. rsc.org The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the protected amino acid.

A general procedure involves dissolving L-tyrosine in an aqueous basic solution and then adding a solution of (Boc)₂O in an organic solvent. The reaction is typically stirred at room temperature until completion. rsc.org The N-Boc-L-tyrosine product can then be isolated by acidification of the reaction mixture and extraction with an organic solvent. rsc.org

| Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| L-tyrosine, (Boc)₂O, K₂CO₃ | Dioxane/Water | Room Temperature, Overnight | 94% | rsc.org |

| L-tyrosine, (Boc)₂O, NaOH | Water | Controlled pH >12, Batchwise addition of (Boc)₂O | >90% | google.com |

Regioselective Chlorination Procedures for Tyrosine Derivatives

The second step in the synthesis of this compound is the regioselective chlorination of the N-Boc-L-tyrosine precursor. The hydroxyl group of the tyrosine side chain is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Since the para position is already substituted, the chlorination occurs regioselectively at one of the ortho positions (C3 or C5).

A common and effective reagent for this chlorination is N-chlorosuccinimide (NCS). organic-chemistry.org NCS is a mild and easy-to-handle source of electrophilic chlorine. The reaction is typically carried out in a suitable organic solvent. Recent advancements have shown that the use of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) can facilitate the chlorination of (hetero)arenes, including the side chains of tyrosine residues in peptides, with NCS under neutral and mild conditions. tcichemicals.com This method is advantageous as it avoids the use of harsh reagents and conditions that could compromise the integrity of the Boc protecting group or lead to racemization.

The proposed reaction would involve dissolving N-Boc-L-tyrosine in an appropriate solvent, followed by the addition of NCS and a catalytic amount of DMSO. The reaction would then be stirred at a suitable temperature until the starting material is consumed. The product, this compound, can be purified using standard techniques such as chromatography.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial Boc protection step, factors such as the stoichiometry of the reagents, the concentration of the base, the reaction temperature, and the reaction time can be fine-tuned. For instance, a method utilizing a high concentration of sodium hydroxide (B78521) and batchwise addition of (Boc)₂O has been reported to achieve yields of over 90% for N-Boc-L-tyrosine. google.com

For the subsequent chlorination step, the choice of solvent, the amount of NCS, the concentration of the DMSO catalyst, and the reaction temperature are key parameters to optimize. The work by Jiao and colleagues on DMSO-catalyzed chlorination demonstrated high yields for a variety of substrates, suggesting that this method could be highly efficient for the synthesis of this compound. tcichemicals.com While specific optimization data for the synthesis of this compound is not extensively published, the general principles of reaction optimization in organic synthesis would apply. This would involve systematically varying the reaction parameters to identify the conditions that provide the highest conversion of the starting material and the cleanest formation of the desired product.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| N-Boc-L-tyrosine | N-Chlorosuccinimide (NCS) | DMSO (catalytic) | Mild, neutral conditions, high regioselectivity | tcichemicals.com |

| Tyrosine residues in peptides | Hypochlorous acid | Aqueous buffer | Biomimetic, relevant to biological systems | nih.gov |

Stereoselective Synthesis Approaches

The synthesis of this compound must be stereoselective to be useful for its primary applications in peptide synthesis and as a chiral building block. The stereochemistry at the α-carbon of the original L-tyrosine must be retained throughout the synthetic sequence.

Enzymatic Synthesis of Halogenated L-Tyrosine Derivatives

The enzymatic synthesis of halogenated L-tyrosine derivatives, including the precursor to this compound, offers a green and highly selective alternative to traditional chemical methods. Biocatalysis utilizes enzymes to perform specific chemical transformations under mild conditions, often with high enantioselectivity and regioselectivity, which is particularly advantageous for the synthesis of chiral molecules like amino acids.

Biocatalytic Cascades for L-Tyrosine Derivatives

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, provide an efficient and streamlined approach for the synthesis of complex molecules from simple precursors. These cascades can be designed to produce a variety of L-tyrosine derivatives by combining the activities of different enzymes.

A one-pot, two-step biocatalytic cascade has been developed for the synthesis of L-tyrosine derivatives from readily available starting materials like monosubstituted benzenes, pyruvate (B1213749), and ammonia (B1221849). researchgate.netresearchgate.net In this system, an L-lactate oxidase and a tyrosine phenol-lyase work in tandem. The L-lactate oxidase first catalyzes the in-situ generation of pyruvate from L-lactate. Subsequently, a thermophilic tyrosine phenol-lyase mutant facilitates the C-C bond formation between the phenol (B47542) derivative and pyruvate, with the concurrent introduction of an amino group from ammonia, to yield the desired L-tyrosine derivative. researchgate.net This cascade approach is advantageous as it circumvents the use of pyruvate, which can be costly and unstable. researchgate.net

The following table summarizes the enzymes and their roles in a typical biocatalytic cascade for L-tyrosine derivative synthesis.

| Enzyme | Role in the Cascade | Starting Materials | Product of the Step |

| L-lactate oxidase | In-situ generation of pyruvate | L-lactate, Oxygen | Pyruvate, H₂O₂ |

| Catalase | Decomposition of hydrogen peroxide (a byproduct of the oxidase reaction) to prevent enzyme inactivation | Hydrogen Peroxide (H₂O₂) | Water, Oxygen |

| Tyrosine Phenol-Lyase (TPL) | Catalyzes the condensation of a phenol derivative, pyruvate, and ammonia to form the L-tyrosine derivative. | Phenol derivative, Pyruvate, Ammonia | L-tyrosine derivative |

Tyrosine Phenol Lyase (TPL) Applications in Halogenated Tyrosine Synthesis

Tyrosine phenol-lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, is a key biocatalyst in the synthesis of L-tyrosine and its analogues. researchgate.netwikipedia.org TPL naturally catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. nih.govebi.ac.uk This reversibility allows for the synthesis of various L-tyrosine derivatives, including halogenated ones, by reacting substituted phenols with pyruvate and an ammonia source. researchgate.net

Engineered TPL from Citrobacter freundii has been successfully employed to synthesize 3-substituted tyrosine derivatives. researchgate.net Through structure-guided, site-directed mutagenesis, the substrate specificity of TPL has been expanded to accept ortho-substituted phenols, such as o-chlorophenol, which are not substrates for the wild-type enzyme. researchgate.net This engineered enzyme can efficiently produce 3-chloro-L-tyrosine from o-chlorophenol, pyruvate, and ammonia in a single step with high conversion rates and excellent enantiomeric excess (>97%). researchgate.net

The enzymatic synthesis of various halogenated L-tyrosine derivatives using TPL has been reported, demonstrating the versatility of this enzyme. nih.gov

| Halogenated L-Tyrosine Derivative | Precursor Phenol | Enzyme System |

| 3-Fluoro-L-tyrosine | o-Fluorophenol | Engineered TPL |

| 3-Chloro-L-tyrosine | o-Chlorophenol | Engineered TPL |

| 3-Bromo-L-tyrosine | o-Bromophenol | Engineered TPL |

| 3-Iodo-L-tyrosine | o-Iodophenol | Engineered TPL |

Oxidative Decarboxylase Enzymes in the Biosynthesis of Tyrosine-Derived Natural Products

Decarboxylation is a fundamental biochemical reaction that plays a crucial role in the biosynthesis of many primary and secondary metabolites derived from amino acids. acs.orgnih.gov Tyrosine decarboxylase (TDC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylation of L-tyrosine to produce tyramine (B21549) and carbon dioxide. wikipedia.orgworthington-biochem.com This reaction is a key step in the biosynthesis of various natural products, including alkaloids and phenylethanoids. wikipedia.orgmdpi.comresearchgate.net

The general reaction catalyzed by tyrosine decarboxylase is as follows:

L-tyrosine → Tyramine + CO₂

While TDC itself does not directly participate in the halogenation of the tyrosine ring, its product, tyramine, can be a substrate for subsequent enzymatic modifications, including halogenation by halogenase enzymes, in the biosynthetic pathways of certain natural products. The decarboxylation step diverts tyrosine from primary metabolism into specialized metabolic pathways. researchgate.net Plant TDCs have been shown to accept both L-tyrosine and L-DOPA as substrates, leading to the formation of tyramine and dopamine (B1211576), respectively, which are precursors to a wide array of bioactive compounds. mdpi.commdpi.com

Although not a direct method for producing 3-chloro-L-tyrosine, understanding the role of oxidative decarboxylases in tyrosine metabolism provides insights into the broader enzymatic machinery available in nature for modifying this important amino acid.

Enzyme-Mediated Carbon-Halogen Bond Cleavage and Hydroxylation of Tyrosine Analogues

While the focus is on creating carbon-halogen bonds, some enzymes are capable of cleaving these bonds and performing subsequent hydroxylation. Although seemingly counterintuitive to the synthesis of halogenated compounds, studying these enzymes provides valuable information about enzyme-substrate interactions and reaction mechanisms that can be harnessed for synthetic purposes.

For instance, certain halogenases and peroxidases can catalyze the halogenation of aromatic compounds. nih.govtandfonline.com Haloperoxidases, for example, utilize hydrogen peroxide to oxidize halide ions, which can then react with organic substrates. nih.gov Flavin-dependent halogenases represent another important class of enzymes that can regioselectively introduce halogen atoms onto aromatic rings. mdpi.com These enzymes offer a high degree of control over the position of halogenation, a significant advantage over many chemical methods. tandfonline.com

The study of these halogenating enzymes is crucial for developing novel biocatalytic routes to halogenated amino acids like 3-chloro-L-tyrosine. By understanding the mechanisms of enzymatic halogenation, it may be possible to engineer these enzymes to accept L-tyrosine or its derivatives as substrates for direct and selective chlorination.

Novel Synthetic Routes for this compound and its Functionalized Derivatives

The development of novel synthetic routes is crucial for improving the efficiency, scalability, and environmental footprint of producing this compound and its derivatives. These modern approaches often leverage technologies that accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis in Unnatural Amino Acid Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of unnatural amino acids. analis.com.my Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. analis.com.my

This technology has been successfully applied to various steps in amino acid synthesis and modification, including the deprotection of Boc-protected amines. biotage.co.jp The use of microwave heating in conjunction with solid-phase supported sulfonic acids allows for the rapid and efficient removal of the Boc group, typically within 10 minutes, resulting in high yields and purity of the deprotected amine. biotage.co.jp

Microwave-assisted methods have also been developed for the synthesis of halogenated derivatives of L-tyrosine. For example, a microwave-assisted acid-catalyzed isotope exchange between 3-chloro-L-tyrosine and heavy water has been reported for the synthesis of deuterated analogues. researchgate.net This demonstrates the applicability of microwave technology in manipulating the structure of halogenated tyrosines. Furthermore, L-tyrosine itself has been used as a catalyst in microwave-assisted multicomponent reactions for the synthesis of other complex organic molecules, highlighting its stability and utility under microwave conditions. ijsrset.comijsrset.com

The application of microwave-assisted synthesis to the chlorination of Boc-L-tyrosine or the Boc protection of 3-chloro-L-tyrosine presents a promising avenue for a more efficient and rapid synthesis of the target compound, this compound.

| Reaction Step in Amino Acid Synthesis | Conventional Method Time | Microwave-Assisted Method Time | Key Advantages of Microwave Method |

| Boc-Deprotection | 5 hours to 4 days | 10 minutes | Drastically reduced reaction time, high yield and purity. biotage.co.jp |

| Knoevenagel Condensation | 8-18 hours | 8-17 minutes | Higher yields and significantly shorter reaction times. analis.com.my |

| Hydrolysis | 6 hours | 6 minutes | Higher yields and significantly shorter reaction times. analis.com.my |

Palladium-Catalyzed Coupling Reactions for Tyrosine Analogues

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis of a wide array of tyrosine analogues. These methods provide a means to introduce diverse functionalities onto the tyrosine scaffold with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings are instrumental in this regard, enabling the introduction of alkyl, aryl, and other substituents at specific positions on the aromatic ring.

The synthesis of tyrosine analogues via these methods typically involves the coupling of a protected tyrosine derivative, functionalized with a leaving group (e.g., a halide or triflate), with a suitable coupling partner, such as a boronic acid or an organozinc reagent. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities.

For instance, the Negishi cross-coupling reaction has been successfully employed for the synthesis of 2',6'-dimethyl-L-tyrosine derivatives. In a notable example, a microwave-assisted Negishi coupling was utilized as the key carbon-carbon bond-forming step, demonstrating the efficiency of this methodology for creating sterically hindered tyrosine analogues. researchgate.net

While direct palladium-catalyzed chlorination of Boc-L-tyrosine is not extensively documented, the versatility of palladium catalysis suggests potential pathways for the synthesis of this compound. One hypothetical approach could involve the cross-coupling of a suitably protected 3-iodo-L-tyrosine derivative with a chloride source, although this remains an area for further investigation. The development of such methods would provide a valuable alternative to direct chlorination strategies.

Below is an interactive data table summarizing representative palladium-catalyzed coupling reactions for the synthesis of tyrosine analogues.

| Reaction Type | Tyrosine Derivative | Coupling Partner | Catalyst/Ligand | Key Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Negishi Coupling | Boc-L-iodoalanine methyl ester | Aryl zinc reagent | Pd2(dba)3 / SPhos | Microwave irradiation, DMF, 110 °C | Boc-2',6'-dimethyl-L-tyrosine derivative | 56% |

| Suzuki-Miyaura Coupling | N-protected 3-iodo-L-tyrosine | Arylboronic acid | Pd(PPh3)4 | Aqueous base, heat | 3-Aryl-L-tyrosine derivative | Not specified |

Development of Specific Protecting Group Strategies in Tyrosine Chemistry

The synthesis of this compound and its analogues necessitates a careful selection and implementation of protecting groups to ensure the stability of the molecule and the regioselectivity of the desired transformations. The tyrosine molecule possesses three key functional groups that often require protection: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. jocpr.compeptide.com For the carboxyl group, esterification, for instance to a methyl or benzyl (B1604629) ester, is a common strategy to prevent its interference in subsequent reactions.

The protection of the phenolic hydroxyl group is particularly critical during electrophilic aromatic substitution reactions, such as chlorination, to prevent side reactions and to direct the incoming electrophile to the desired position. A variety of protecting groups have been developed for the tyrosine hydroxyl group, each with its own set of advantages and limitations. The benzyl (Bzl) group is a common choice, though it can be partially cleaved under the acidic conditions used for Boc deprotection. peptide.com More acid-stable protecting groups, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl), are often preferred in Boc-based strategies. google.com

The compatibility of these protecting groups with the chlorination step is a key consideration. For instance, in the direct chlorination of a tyrosine derivative, the protecting groups must remain intact under the reaction conditions. A study on the electrophilic aromatic halogenation of phenols demonstrated that the tetrafluoropyridyl (TFP) protecting group can influence the regioselectivity of the reaction, highlighting the potential of protecting groups to not only mask functionality but also to direct chemical transformations. nih.gov

The development of orthogonal protecting group strategies is also crucial, allowing for the selective deprotection of one functional group in the presence of others. This is particularly important in multi-step syntheses where sequential modifications of the molecule are required.

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from laboratory-scale synthesis to industrial production of specialized amino acids like this compound presents a unique set of challenges and considerations. While the industrial production of natural amino acids is well-established, primarily through fermentation and enzymatic processes, the synthesis of non-natural, functionalized amino acids often relies on chemical methods that require careful optimization for large-scale manufacturing. researchgate.net

Key considerations for the scale-up of this compound synthesis include:

Process Safety and Environmental Impact: The use of potentially hazardous reagents and the generation of chemical waste are significant concerns in large-scale chemical synthesis. The development of greener and safer synthetic routes is a primary objective. For example, a patented method for the industrial production of Boc-L-tyrosine emphasizes the use of safer reagents and environmentally friendly conditions to achieve high yields and purity. google.com

Process Robustness and Reproducibility: The synthetic process must be robust and reproducible on a large scale to ensure consistent product quality. This requires a thorough understanding and control of critical process parameters such as temperature, pressure, reaction time, and reagent stoichiometry.

Purification and Quality Control: The purification of the final product to meet stringent quality standards is a critical step in the manufacturing process. The development of efficient and scalable purification methods, such as crystallization, is essential. Comprehensive analytical methods are also required for quality control to ensure the identity, purity, and stereochemical integrity of the final product.

The industrial synthesis of halogenated amino acids is a specialized field, and the demand for these compounds is often driven by their use in the pharmaceutical industry. The successful scale-up of this compound production would require a multidisciplinary approach, integrating expertise in organic synthesis, process chemistry, and chemical engineering to develop a safe, efficient, and economically viable manufacturing process.

Chemical Transformations and Derivatization Strategies of Boc 3 Chloro L Tyrosine

Deprotection Reactions of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Acid-Mediated Boc Group Removal

The most common method for the deprotection of the Boc group is through acidolysis. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are typically employed. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.

A typical deprotection protocol involves treating the Boc-protected amino acid or peptide with a solution of 50% TFA in DCM. The reaction is usually rapid, often completing within 30 minutes at room temperature.

Table 1: Representative Conditions for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Concentration | Time | Temperature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | 30 min | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane | 4 M | 1-2 h | Room Temperature |

Implications of Deprotection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the selective removal of the Boc group at each step is crucial for the stepwise elongation of the peptide chain. The resulting free amine is then available to couple with the next Boc-protected amino acid in the sequence.

However, the acidic conditions required for Boc deprotection can lead to side reactions. The tert-butyl cation generated during the cleavage is a potent electrophile and can alkylate susceptible amino acid residues within the peptide chain, such as tryptophan and methionine. While the electron-withdrawing effect of the chlorine atom in 3-chloro-L-tyrosine reduces the nucleophilicity of the aromatic ring, the risk of alkylation at other positions or on other residues remains. To mitigate these side reactions, scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) are often added to the deprotection cocktail to trap the carbocations. The choice of scavenger depends on the specific amino acids present in the peptide sequence.

Nucleophilic Substitution Reactions at the 3-Chloro Position

The chlorine atom at the 3-position of the tyrosine ring provides a handle for introducing a wide range of functional groups through nucleophilic substitution reactions. These transformations are often facilitated by transition metal catalysis, which enables the coupling of various nucleophiles under relatively mild conditions.

Introduction of Diverse Substituents via Chlorine Displacement

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 3-position of Boc-3-chloro-L-tyrosine.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This enables the introduction of various aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. This reaction is instrumental in synthesizing derivatives with diverse amino functionalities.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, leading to the formation of an alkynyl-substituted tyrosine derivative. This provides a gateway to further transformations of the alkyne group.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Chlorides

| Reaction | Nucleophile | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Aryl amine derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl alkyne derivative |

Note: These are general conditions and may require optimization for this compound.

Mechanistic Studies of Substitution Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig and Sonogashira): The nucleophilic coupling partner reacts with the palladium(II) complex. In the Suzuki-Miyaura reaction, this involves the transfer of the organic group from the boron reagent to the palladium center. In the Buchwald-Hartwig and Sonogashira reactions, the amine or alkyne coordinates to the palladium.

Reductive Elimination: The two organic groups on the palladium(II) complex are eliminated to form the new C-C, C-N, or C-C bond of the product, regenerating the palladium(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the choice of ligand, base, and solvent, which influence the rates of the individual steps in the catalytic cycle.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is another key site for derivatization, allowing for the introduction of various functionalities through etherification and esterification reactions.

Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated with a base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in an SN2 reaction to form an ether. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Steglich Esterification: The phenolic hydroxyl group can be esterified with a carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction proceeds under mild conditions and is suitable for a broad range of carboxylic acids, enabling the synthesis of various aryl esters.

Table 3: Methods for Functionalization of the Phenolic Hydroxyl Group

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Aryl ether |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Aryl ester |

These functionalization strategies significantly expand the chemical diversity of molecules that can be synthesized from this compound, providing access to novel probes, and building blocks for medicinal chemistry and materials science.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of this compound is a prime site for modification through O-alkylation and O-acylation. These reactions are fundamental for creating ether and ester derivatives, respectively, which can alter the compound's steric and electronic properties.

O-Alkylation: This transformation is typically achieved under basic conditions, following the principles of the Williamson ether synthesis. The phenolic proton is first removed by a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The electron-withdrawing nature of the chlorine atom at the ortho position increases the acidity of the phenolic proton, potentially allowing for the use of milder bases compared to unsubstituted tyrosine. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) google.com.

O-Acylation: The synthesis of O-acyl derivatives is often performed using acylating agents such as acyl chlorides or anhydrides. To achieve chemoselectivity and avoid N-acylation, the reaction can be carried out under acidic conditions. In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and directing the acylation exclusively to the phenolic hydroxyl group beilstein-journals.org. For instance, L-tyrosine can be selectively O-acetylated using acetyl chloride in HCl-saturated glacial acetic acid beilstein-journals.org. This principle is directly applicable to the Boc-protected 3-chloro-L-tyrosine derivative.

Synthesis of Ether and Ester Derivatives of this compound

Building upon the fundamental reactions, specific ether and ester derivatives of this compound can be synthesized for various applications, such as modifying peptide side chains or preparing precursors for more complex molecules.

Ether Derivatives: The synthesis of aryl ethers is a common strategy. For example, the benzylation of Boc-L-tyrosine, a closely related analog, is accomplished by reacting it with benzyl (B1604629) bromide in the presence of a base like sodium bicarbonate (NaHCO3) in a solvent mixture such as dioxane and DMF rsc.org. This method can be adapted to prepare the corresponding O-benzyl ether of this compound.

| Reaction | Reagents and Conditions | Product Type | Reference |

| O-Benzylation | Boc-L-tyrosine, Benzyl bromide, NaHCO3, Dioxane/DMF, 90 °C | Aryl Ether | rsc.org |

| General O-Alkylation | Tyrosine, Alkyl halide, NaOH, Dimethyl sulfoxide (B87167) (DMSO), >50 °C | Alkyl Ether | google.com |

Ester Derivatives: The formation of phenolic esters provides a method to introduce a wide range of functional groups. The acidic O-acylation method is highly effective. For instance, unprotected L-tyrosine has been acylated with various acyl chlorides (e.g., acetyl chloride, valeryl chloride) in ethyl acetate acidified with perchloric acid (HClO4) beilstein-journals.org. For this compound, direct acylation with an appropriate acyl chloride or anhydride under acidic conditions would yield the desired O-acyl derivative while preserving the N-Boc protecting group.

| Reaction | Acylating Agent | Conditions | Product Type | Reference |

| O-Acetylation | Acetyl chloride | HCl-saturated acetic acid | Aryl Ester | beilstein-journals.org |

| O-Acylation | Acyl chlorides | HClO4, Ethyl acetate, Reflux | Aryl Ester | beilstein-journals.org |

| O-Methacryloylation | Methacryloyl chloride | Trifluoroacetic acid (CF3CO2H) | Aryl Ester | beilstein-journals.org |

Modification of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups are the defining features of the amino acid backbone, enabling its incorporation into peptide chains and other amide-containing structures.

Peptide Coupling Reactions and Amide Formation

This compound is designed for use as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis peptide.com. The general process involves the formation of an amide bond between the carboxylic acid of this compound and the free amino group of another amino acid or a growing peptide chain youtube.com.

To facilitate this reaction, the carboxylic acid must be activated. This is achieved using a variety of coupling reagents. The choice of reagent can influence reaction speed and help suppress side reactions, including racemization academie-sciences.fr. The N-terminal Boc group prevents self-polymerization and is later removed with an acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle peptide.comchempep.com. The chloro-substituent on the aromatic ring is stable under standard peptide coupling and Boc-deprotection conditions.

Common coupling reagents used in Boc-based peptide synthesis include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

Onium Salts: Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used nih.gov.

A typical coupling protocol involves dissolving this compound and the coupling reagents in a suitable solvent like dimethylformamide (DMF) and adding it to the resin-bound peptide with a deprotected N-terminus nih.gov.

| Coupling Reagent | Additives | Base | Common Application |

| DCC, DIC | HOBt, HOSu | N/A | General peptide synthesis |

| HBTU, TBTU | HOBt | DIPEA, NMM | Efficient coupling, SPPS |

| PyBOP | 6-Cl-HOBt | DIPEA | Coupling of hindered amino acids nih.gov |

Carboxy-Containing Tyrosine Derivatives as Phosphotyrosyl Mimetics

Phosphotyrosine (pTyr) is a critical post-translational modification involved in cellular signal transduction. However, the phosphate group is susceptible to hydrolysis by protein-tyrosine phosphatases (PTPs). This has driven the development of non-hydrolyzable pTyr mimetics for use in therapeutic peptides nih.gov.

One successful strategy involves replacing the phosphate group with a dicarboxylic acid moiety, which can mimic the geometry and charge of the phosphate. L-O-(2-malonyl)tyrosine (OMT), a non-phosphorus pTyr mimetic, has been shown to be a potent inhibitor of PTPs and Src homology 2 (SH2) domains when incorporated into peptides nih.gov.

This approach can be applied to this compound to create novel pTyr mimetics. The synthesis would involve the O-alkylation of the phenolic hydroxyl group with a protected bromomalonate ester, such as di-tert-butyl bromomalonate. This reaction would proceed under basic conditions. Subsequent acidic treatment would simultaneously deprotect the malonate esters and the N-Boc group, yielding the final 3-chloro-OMT derivative ready for peptide synthesis (after re-protection of the N-terminus). The presence of the chloro-substituent could offer altered binding affinities or metabolic stability.

Applications of Boc 3 Chloro L Tyrosine in Chemical Biology and Medicinal Chemistry

Boc-3-chloro-L-tyrosine as a Building Block in Peptide Synthesis

This compound serves as a protected amino acid derivative amenable for use in standard peptide synthesis methodologies. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality of amino acids. nbinno.com This protection prevents unwanted side reactions at the N-terminus during peptide bond formation. nbinno.com The principles of its use in both solution-phase and solid-phase peptide synthesis are well-established for a wide range of amino acids.

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), involves the stepwise addition of protected amino acids in a homogenous solution. bachem.com In this classical approach, this compound can be incorporated into a growing peptide chain through the formation of a peptide bond with the free N-terminus of another amino acid or peptide fragment.

The general workflow for incorporating this compound in solution-phase synthesis is as follows:

Activation of the Carboxyl Group: The carboxylic acid moiety of this compound is activated using a suitable coupling reagent to form a reactive intermediate. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.

Coupling Reaction: The activated this compound is then reacted with the free amino group of the N-terminal residue of the peptide chain. The reaction is typically carried out in an appropriate organic solvent.

Purification: After the coupling reaction, the resulting protected peptide is purified to remove unreacted starting materials and byproducts.

Deprotection: The Boc group of the newly incorporated 3-chloro-L-tyrosine residue is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step. youtube.com

While solution-phase synthesis allows for the synthesis of large quantities of peptides and facilitates purification of intermediates at each step, it can be a time-consuming and labor-intensive process, particularly for longer peptides.

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation. peptide.com In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer support (resin). peptide.com The peptide chain is then assembled in a stepwise manner by the sequential addition of N-α-protected amino acids. peptide.com

The incorporation of this compound via Boc-based SPPS follows a cyclical process:

Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Deprotection: The Boc protecting group from the N-terminal amino acid on the resin-bound peptide is removed using an acid, typically TFA in DCM. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

Coupling: this compound is pre-activated with a coupling reagent and then added to the resin to react with the free amine of the growing peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Table 1: Comparison of Solution-Phase and Solid-Phase Peptide Synthesis for Incorporating this compound

| Feature | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Reactions occur in a homogeneous solution. | Peptide is anchored to an insoluble polymer support. |

| Purification | Required after each coupling and deprotection step. | Performed once at the end of the synthesis. |

| Reagent Use | Stoichiometric amounts or slight excess. | Large excess of reagents to drive reactions to completion. |

| Scalability | Well-suited for large-scale synthesis. | Typically used for small to medium-scale synthesis. |

| Automation | Difficult to automate. | Readily automated. |

| Time Efficiency | More time-consuming for long peptides. | Faster for the synthesis of long peptides. |

The introduction of a chlorine atom onto the phenyl ring of tyrosine can significantly influence the physicochemical properties of the amino acid and, consequently, the conformation and stability of the resulting peptide. The chlorine atom is an electron-withdrawing group, which can alter the pKa of the phenolic hydroxyl group and introduce new potential interactions.

The potential impacts of incorporating 3-chloro-L-tyrosine include:

Steric Effects: The presence of the chlorine atom at the ortho-position to the hydroxyl group can introduce steric hindrance, which may restrict the rotational freedom of the side chain and influence the local peptide backbone conformation.

Electronic Effects: The electron-withdrawing nature of chlorine can lower the pKa of the phenolic hydroxyl group, making it more acidic than that of native tyrosine. This can affect hydrogen bonding networks and interactions with other residues.

Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the tyrosine side chain, which can influence peptide folding and interactions with hydrophobic pockets in target proteins.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which could provide an additional stabilizing force within the peptide structure or at the peptide-receptor interface.

Studies on peptides containing other halogenated tyrosines, such as 3-iodotyrosine, have shown that halogenation can impact peptide aggregation and enzymatic cleavage kinetics, suggesting that similar effects might be observed with 3-chloro-L-tyrosine. nih.gov

Development of Therapeutic Agents and Drug Candidates

The unique properties of 3-chloro-L-tyrosine make it an attractive residue for incorporation into bioactive peptides and peptidomimetics in the pursuit of novel therapeutic agents.

Bioactive peptides are peptide sequences that elicit a specific physiological response. mdpi.com However, their therapeutic potential can be limited by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids like 3-chloro-L-tyrosine is a strategy to overcome these limitations. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their drug-like properties. nih.gov

The design of bioactive peptides and peptidomimetics containing 3-chloro-L-tyrosine would involve its substitution for native tyrosine or other aromatic residues in a known active peptide sequence. The synthesis would then be carried out using the solution-phase or solid-phase methods described previously, employing this compound as the building block.

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity.

In the context of a peptide containing a tyrosine residue that is important for its activity, a SAR study could involve the synthesis of a series of analogues where the tyrosine is replaced by various modified tyrosines, including 3-chloro-L-tyrosine. The biological activities of these analogues would then be compared to that of the parent peptide.

Table 2: Hypothetical Structure-Activity Relationship Data for a Bioactive Peptide and its Analogues

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

| Compound | Sequence | Modification | IC50 (nM) | Relative Potency |

| Parent Peptide | Ac-Gly-Tyr-Gly-Phe-NH2 | None | 100 | 1.0 |

| Analogue 1 | Ac-Gly-Phe-Gly-Phe-NH2 | Tyr → Phe | 500 | 0.2 |

| Analogue 2 | Ac-Gly-3-Cl-Tyr -Gly-Phe-NH2 | Tyr → 3-Cl-Tyr | 50 | 2.0 |

| Analogue 3 | Ac-Gly-3,5-diCl-Tyr-Gly-Phe-NH2 | Tyr → 3,5-diCl-Tyr | 200 | 0.5 |

| Analogue 4 | Ac-Gly-3-I-Tyr-Gly-Phe-NH2 | Tyr → 3-I-Tyr | 25 | 4.0 |

The results from such a study could reveal whether the hydroxyl group of tyrosine is essential, and how substitutions on the aromatic ring affect activity. For instance, if the 3-chloro-L-tyrosine analogue shows increased potency, it might suggest that increased hydrophobicity or the potential for halogen bonding in that specific position is beneficial for receptor binding.

Applications in Neurological Disorders and Oncology Research

While this compound is primarily a synthetic precursor, its deprotected form, 3-chloro-L-tyrosine (3-Cl-Tyr), has significant implications in the study of various diseases. The presence of 3-Cl-Tyr in biological systems is a hallmark of inflammation- and phagocyte-driven oxidative stress, linking it to the pathology of both neurological and cancerous conditions.

In the context of neurological disorders , elevated levels of 3-Cl-Tyr have been found in damaged brain regions associated with conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.com Its formation is indicative of myeloperoxidase (MPO) activity, an enzyme that generates potent oxidants. mdpi.com This MPO-driven oxidative damage is a key feature of neuroinflammation. For instance, research on related halogenated tyrosine derivatives, such as 3-iodo-L-tyrosine, has shown that excessive amounts can induce Parkinson-like features in experimental models by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov The study of 3-Cl-Tyr provides a specific way to track MPO-mediated damage, offering insights into the progression of neurodegenerative diseases.

In oncology research , 3-Cl-Tyr serves as a biomarker for cancer-associated inflammation. Studies have identified altered plasma levels of 3-Cl-Tyr in patients with colorectal cancer. mdpi.com Furthermore, MPO and its products are implicated in lung diseases and tumor progression. mdpi.com While direct therapeutic applications of this compound are still under investigation, its role as a precursor to peptides containing 3-Cl-Tyr is significant. The incorporation of this modified amino acid can influence peptide structure and function, a strategy explored in drug development for cancer. chemimpex.com For example, loading L-tyrosine into nanoparticles has been shown to increase the antitumoral activity of electric current therapy in melanoma models, highlighting the broader interest in tyrosine derivatives for cancer treatment. nih.gov

Bioconjugation and Probe Development

The unique chemical properties of tyrosine and its derivatives make them valuable targets for bioconjugation—the process of chemically linking molecules to proteins or peptides. This compound, after deprotection of the amine group, provides a 3-chlorotyrosine residue that can be used in these advanced chemical strategies.

Tyrosine offers a chemically distinct handle for bioconjugation compared to the more commonly used cysteine and lysine (B10760008) residues. nih.gov Its phenol (B47542) side chain can participate in various reactions, including Mannich-type reactions, transition metal-based couplings, and "tyrosine-click" reactions with reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs). nih.govnih.gov

The introduction of a chlorine atom onto the tyrosine ring, as in 3-chloro-L-tyrosine, alters the electronic properties of the phenol group. This modification can influence the reactivity and selectivity of conjugation reactions, potentially allowing for more specific labeling of proteins and peptides. The Boc-protected form is essential for incorporating this unnatural amino acid into a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). nih.govpeptide.com Once the peptide is synthesized, the 3-chlorotyrosine residue can be used for subsequent conjugation to drugs, imaging agents, or other molecular probes.

The development of molecular probes is crucial for studying protein structure, function, and localization. Tyrosine derivatives are attractive scaffolds for creating such probes.

Fluorescent Probes: Unnatural amino acids with inherent fluorescence or those that can be readily attached to fluorophores are powerful tools in chemical biology. nih.govnih.gov While natural tyrosine has some intrinsic fluorescence, its optical properties are often insufficient for complex biological imaging. Synthesizing peptides with modified tyrosine residues, such as 3-chlorotyrosine, can serve as a platform for attaching more robust fluorophores. The altered electronics of the chlorinated ring could also potentially modulate the spectral properties of an attached dye, offering a route to developing sensitive biological sensors.

Spin-Labeled Probes: Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying protein dynamics and structure. uni-bonn.de This method typically involves introducing a cysteine residue and attaching a nitroxide spin label. However, when cysteines are structurally or functionally important, targeting other residues like tyrosine becomes a valuable alternative. youtube.com By incorporating this compound into a protein, a unique site is created that could be targeted for specific spin-labeling reactions, expanding the toolkit for SDSL-EPR studies.

3-Chloro-L-tyrosine as a Biomarker in Biological Systems

Perhaps the most significant and well-documented application related to this compound is the use of its deprotected form, 3-chloro-L-tyrosine, as a specific and sensitive biomarker for two distinct physiological events: MPO-induced oxidative damage and exposure to chlorine gas.

Myeloperoxidase is a heme enzyme released by neutrophils and other phagocytes at sites of inflammation. mdpi.com It is the only human enzyme known to generate hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent, from hydrogen peroxide and chloride ions. nih.govjci.org HOCl reacts with the tyrosine residues of proteins to form 3-chloro-L-tyrosine, a stable post-translational modification. mdpi.com

The detection of 3-Cl-Tyr in tissues and biological fluids is therefore considered a specific fingerprint of MPO-catalyzed oxidative damage. nih.govjci.org This biomarker is undetectable in proteins oxidized by other common reactive oxygen species, making it a highly specific indicator. jci.org Elevated levels of 3-Cl-Tyr have been identified in a range of inflammatory diseases, providing crucial insights into their pathology.

| Disease/Condition | Finding | Reference |

| Atherosclerosis | 3-Cl-Tyr levels are 6-fold higher in atherosclerotic tissue than in normal aortic intima and 30-fold higher in LDL from atherosclerotic lesions compared to circulating LDL. nih.govjci.org | nih.gov, jci.org |

| Chronic Kidney Disease (CKD) | Plasma 3-Cl-Tyr levels increase with CKD severity, from 0.81 mmol/mol-tyrosine in stage 1 to 1.42 in stage 5. Levels are also higher in patients with associated coronary artery disease. nih.gov | nih.gov |

| Chronic Lung Disease (Preterm Infants) | Infants who developed chronic lung disease had significantly higher 3-Cl-Tyr levels in tracheal aspirates (median 88 µmol/mol tyrosine) compared to those who did not (49 µmol/mol tyrosine). nih.gov | nih.gov |

| Cardiovascular Disease | Apolipoprotein A-I (apoA-I), the main protein in HDL, is a major target for MPO-catalyzed chlorination at Tyr192, leading to dysfunctional HDL. acs.org | acs.org |

This data underscores the role of MPO-driven inflammation in a variety of chronic diseases.

Beyond its role as a marker for endogenous inflammation, 3-Cl-Tyr is a critical biomarker for exogenous exposure to chlorine gas (Cl₂). nih.gov Chlorine exposure can occur in industrial accidents, household incidents, or chemical attacks. nih.gov When inhaled, chlorine reacts with water in the respiratory tract to form acids, including HOCl, which then chlorinates tyrosine residues in proteins. nih.gov

Because 3-Cl-Tyr is a stable adduct, it can be detected in biological samples like blood, plasma, and urine for days after exposure, making it an invaluable tool for forensic and clinical diagnostics. researchgate.net Highly sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its quantification. nih.govresearchgate.netoup.com

| Sample Type | Detection Method | Concentration/LOD | Context | Reference |

| Blood | GC-MS | 59.7 ng/mL | Detected in an autopsy sample from a suspected chlorine poisoning case. nih.govresearchgate.net | nih.gov, researchgate.net |

| Heart Blood | LC/ESI-MS/MS | 53.6 ng/mL | Detected in an autopsy sample from a victim of chlorine exposure. researchgate.net | researchgate.net |

| Lung Tissue | LC/ESI-MS/MS | 211.1 ng/g | Detected in an autopsy sample from a victim of chlorine exposure. researchgate.net | researchgate.net |

| Whole Blood/Serum | HPLC-MS/MS | LOD: 0.443 ng/mL | Method developed for simultaneous measurement of 3-Cl-Tyr and 3,5-dichloro-L-tyrosine. nih.gov | nih.gov |

| Rat Nasal Tissue | GC-MS | Dose-dependent increase | Demonstrated a dose-dependent formation of 3-Cl-Tyr after exposure to varying concentrations of chlorine gas. oup.comnih.gov | nih.gov, oup.com |

The ability to accurately measure 3-Cl-Tyr provides definitive evidence of chlorine exposure, aiding in both forensic investigations and the clinical management of poisoning victims.

Limitations and Future Validation of 3-chloro-L-tyrosine as a Clinical Biomarker

While 3-chloro-L-tyrosine (3-Cl-Tyr) has emerged as a significant biomarker for oxidative stress and exposure to chlorine, its clinical application is hampered by notable limitations. medchemexpress.comnih.gov The primary challenge lies in its lack of specificity, as the compound can be generated endogenously during inflammatory processes, complicating its use as a definitive marker for external chlorine exposure. nih.govresearchgate.net

A major shortfall of using 3-chloro-L-tyrosine as a biomarker is the relatively high incidence of elevated levels in individuals with various inflammatory diseases who have not been exposed to chlorine gas. nih.govacs.org The enzyme myeloperoxidase (MPO), secreted by neutrophils and monocytes at sites of inflammation, produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.gov This endogenously produced HOCl reacts with tyrosine residues in proteins to form 3-chloro-L-tyrosine, meaning that elevated levels can be an indicator of an active inflammatory response rather than exposure to an external chlorine source. nih.govnih.gov

This overlap presents a significant diagnostic challenge. For instance, elevated concentrations of chlorinated tyrosine have been documented in patients with a range of conditions unrelated to external chlorine exposure, including:

Inflammatory diseases nih.govacs.org

Atherosclerotic vascular disease nih.gov

Diabetes mellitus nih.govacs.org

Chronic lung disease in preterm infants nih.gov

Research has shown that the levels of 3-Cl-Tyr in individuals with inflammatory conditions can be comparable to or even exceed those in individuals with low-level exposure to chlorine gas, making it difficult to distinguish between the two scenarios. nih.gov For example, patients with inflammatory diseases have shown 3-Cl-Tyr levels as high as 20 ng/mL in blood. nih.gov In cases of confirmed chlorine poisoning, detected levels have been around 59.7 ng/mL in heart blood, while patients with colorectal cancer showed plasma concentrations of 1.20 ng/mL compared to 0.52 ng/mL in healthy controls. medchemexpress.com This demonstrates a wide range of concentrations across different conditions, highlighting the difficulty in establishing a clear diagnostic threshold for external exposure.

| Condition | Sample Type | Concentration | Reference |

|---|---|---|---|

| Chlorine Poisoning (Autopsy) | Left Heart Blood | 59.7 ng/mL | medchemexpress.comresearchgate.net |

| Colorectal Cancer Patients | Plasma | 1.20 ng/mL | medchemexpress.com |

| Healthy Controls | Plasma | 0.52 ng/mL | medchemexpress.com |

| Inflammatory Disease (Maximum) | Blood | 20 ng/mL | nih.gov |

| Infants with Respiratory Distress | Tracheal Aspirate Proteins | Median 83 µmol/mol tyrosine | nih.gov |

| Infants without Respiratory Distress | Tracheal Aspirate Proteins | Median 13 µmol/mol tyrosine | nih.gov |

Future Validation

To overcome these limitations and improve the diagnostic utility of chlorinated tyrosine species, future research is focused on developing more unambiguous biomarkers and analytical strategies. nih.gov The goal is to create diagnostic tools that can reliably distinguish between endogenous formation due to inflammation and exogenous exposure. nih.govresearchgate.net

A promising avenue of investigation is the identification of site-specific chlorinated peptides. nih.gov Instead of measuring the total amount of 3-chloro-L-tyrosine after protein hydrolysis, this approach analyzes peptide fragments containing chlorinated tyrosine residues. nih.gov The rationale is that the pattern of chlorination on specific proteins and at specific amino acid sites may differ depending on the source of the chlorine. Exogenous exposure to chlorine gas might lead to a different "chlorination signature" compared to the more targeted, localized production of HOCl during inflammation. nih.gov Detailed analysis of these site-specific modifications is expected to allow for better differentiation. nih.gov For instance, studies have already begun to identify specific chlorinated peptides in human plasma that could serve as more precise indicators of external chlorine exposure. nih.gov

Furthermore, the simultaneous analysis of other halogenated tyrosine derivatives, such as 3,5-dichloro-L-tyrosine (Di-Cl-Tyr) and 3-bromo-L-tyrosine, may provide additional context. The relative ratios of these different modified amino acids could potentially help differentiate between various sources of oxidative stress. medchemexpress.comoup.com

Ultimately, the clinical validation of 3-chloro-L-tyrosine as a robust biomarker will require large-scale, multidisciplinary studies. kwf.nl These efforts will need to establish clear baseline levels in healthy populations and define specific concentration thresholds that can distinguish between background levels from inflammation and clinically significant elevations due to acute exposure events. kwf.nl By focusing on more specific indicators like chlorinated peptides and validating them in relevant clinical settings, the potential of 3-chloro-L-tyrosine as a diagnostic tool can be more fully realized. nih.govkwf.nl

Biological Activity and Mechanistic Interactions of Boc 3 Chloro L Tyrosine and Its Derivatives

Enzymatic Inhibition and Substrate Specificity Studies

The chlorination of the tyrosine ring influences its ability to interact with enzymes that normally recognize L-tyrosine as a substrate. This can lead to inhibitory effects on key metabolic pathways.

Competitive Inhibition in Tyrosine Metabolism Pathways

Compounds that mimic the structure of a natural substrate can act as competitive inhibitors by binding to an enzyme's active site without undergoing a reaction, thereby blocking the actual substrate from binding. Derivatives of tyrosine, including halogenated forms, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis that converts tyrosine to L-DOPA. mdpi.comfrontiersin.org

The inhibitory mechanism often involves the chelating of copper ions within the tyrosinase active site. nih.govnih.gov For a molecule like 3-chloro-L-tyrosine, the presence of the chlorine atom at the ortho position to the hydroxyl group can alter the electronic distribution and steric hindrance of the phenolic ring, potentially affecting its affinity for the tyrosinase active site. While L-tyrosine itself can act as an inhibitor under certain conditions, its chlorinated derivatives are explored for enhanced inhibitory potential. mdpi.comnih.gov Competitive inhibitors of tyrosinase often mimic the phenolic structure of tyrosine to occupy the active site.

| Inhibitor Class | Example Compound | Inhibition Mechanism |

|---|---|---|

| Flavonols | Quercetin | Competitive; Copper Chelation |

| Stilbenes | Resveratrol | Suicide Inactivation |

| Halogenated Catechins | (-)-8-Chlorocatechin | Competitive |

| Tyrosine Analogs | 3-Iodo-L-tyrosine | Competitive (Tyrosine Hydroxylase) scbt.com |

Interactions with Specific Enzymes and Receptors

3-Chloro-L-tyrosine is a known biomarker for the in vivo activity of myeloperoxidase (MPO), a heme-containing enzyme secreted by neutrophils and monocytes during inflammation. nih.govcaymanchem.com MPO catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govnih.gov This HOCl then reacts with endogenous tyrosine residues to form 3-chlorotyrosine, making the detection of this compound a specific indicator of MPO-catalyzed oxidation. caymanchem.comselleckchem.com

Beyond being a product of MPO, halogenated tyrosine derivatives can act as inhibitors of other crucial enzymes. Tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, is a primary target. wikipedia.orgnih.gov Analogs such as 3-iodo-L-tyrosine and metirosine (B1680421) are known competitive inhibitors of TH. scbt.comwikipedia.org By competing with the natural substrate L-tyrosine, these inhibitors can significantly reduce the production of L-DOPA, the precursor to dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov The introduction of a chloro group in Boc-3-chloro-L-tyrosine suggests a similar potential for competitive inhibition of tyrosine hydroxylase.

Antimicrobial Properties of Chlorinated Tyrosine Compounds

Halogenation is a common strategy in the development of antimicrobial agents, as the inclusion of halogen atoms can enhance the biological activity of a compound. nih.govmdpi.com While hypochlorous acid (HOCl), the agent responsible for producing 3-chlorotyrosine in vivo, is a powerful antibacterial molecule used by neutrophils, the direct antimicrobial activity of 3-chlorotyrosine and its derivatives is less established. nih.govnih.gov

Studies on various halogenated tyrosine derivatives have yielded mixed results. A study investigating a series of halogenated tyrosine derivatives from zoantharians found that none of the tested compounds, including brominated and chlorinated variants, displayed significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria or the yeast Candida albicans at concentrations up to 128 µg/mL. acs.org However, other research has explored L-tyrosine derivatives as potential antimicrobial agents, suggesting that the specific structure of the derivative is critical for its activity. mdpi.comresearchgate.net For instance, dichlorinated and dibromated L-tyrosine derivatives have shown inhibitory effects against the Chikungunya virus in vitro. mdpi.com The antimicrobial mechanism of some halogenated compounds involves the induction of oxidative stress and the oxidation of critical thiol groups in bacterial enzymes. mdpi.com

| Compound Class | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Halogenated Tyrosine Derivatives (from Zoantharians) | S. aureus, E. coli, K. pneumoniae, C. albicans, etc. | No significant activity at 128 µg/mL | acs.org |

| Dihalogenated L-tyrosine Derivatives | Chikungunya Virus (in vitro) | Significant inhibition | mdpi.com |

| Halogenated Pyrimidines | S. aureus | Potent biofilm inhibition | mdpi.com |

| Halogenated β-Nitrostyrenes | Gram-positive bacteria and fungi | Broadly antimicrobial | mdpi.com |

Influence on Metabolic Pathways and Neurotransmitter Synthesis

L-tyrosine is a fundamental precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. gssiweb.orglabme.ai The metabolic pathway begins with the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine biosynthesis. nih.govyoutube.com

The introduction of a chlorinated tyrosine analog like 3-chloro-L-tyrosine can significantly disrupt this pathway. By acting as a competitive inhibitor of tyrosine hydroxylase, it can reduce the rate of L-DOPA formation, leading to a depletion of downstream neurotransmitters. wikipedia.orgmdpi.com A reduction in dopamine levels in the brain can have profound physiological consequences, affecting motor control, mood, and cognitive function. labme.aimdpi.com Dopamine receptors themselves can also modulate the activity of tyrosine hydroxylase through feedback mechanisms. nih.gov Therefore, the presence of 3-chloro-L-tyrosine could not only directly inhibit the enzyme but also interfere with these complex regulatory loops. Studies have shown that administration of tyrosine can increase dopamine release, highlighting the sensitivity of this pathway to precursor availability. nih.govnih.gov

Protein Modification Studies Involving Tyrosine Chlorination

The chlorination of tyrosine is not limited to free amino acids but also occurs on tyrosine residues within proteins, representing a significant post-translational modification, particularly under conditions of inflammation and oxidative stress. nih.govnih.gov

Mechanisms of Electrophilic Aromatic Substitution on Tyrosine Residues

The primary mechanism for the chlorination of tyrosine residues in proteins is through an electrophilic aromatic substitution reaction. nih.govacs.org The aromatic ring of tyrosine is activated by its electron-donating hydroxyl group, making the ortho positions (C3 and C5) susceptible to electrophilic attack. nih.gov In biological systems, the main electrophilic chlorinating agent is hypochlorous acid (HOCl), generated by the enzyme myeloperoxidase (MPO) in neutrophils. nih.govnih.gov

The reaction proceeds as follows:

Generation of Electrophile: MPO, using hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), produces HOCl.

Electrophilic Attack: The HOCl (or a related species like molecular chlorine, Cl₂) acts as an electrophile, attacking the electron-rich aromatic ring of a tyrosine residue. genscript.com

Formation of Chlorotyrosine: The substitution occurs predominantly at the ortho position, leading to the formation of 3-chlorotyrosine residues within the protein structure. nih.govacs.org

An alternative, intramolecular mechanism has also been proposed. In this model, HOCl first reacts with a primary amine group, such as the ε-amino group of a nearby lysine (B10760008) residue, to form a chloramine (B81541) intermediate. nih.govgenscript.comresearchgate.net This chloramine then undergoes an intramolecular reaction, transferring the chlorine to the adjacent tyrosine ring. genscript.comresearchgate.net This mechanism suggests that tyrosine residues located near lysine residues in a protein's structure are particularly susceptible to chlorination. genscript.com

Formation of Chlorinated Tyrosine Adducts in Proteins

The formation of chlorinated tyrosine adducts in proteins is a significant consequence of oxidative stress, particularly in environments rich in hypochlorous acid (HOCl). nih.gov This process is prominently associated with inflammation, where activated immune cells, such as neutrophils and monocytes, play a central role. nih.govresearchgate.net These cells secrete the heme-containing enzyme myeloperoxidase (MPO), which is the only human enzyme known to produce hypochlorous acid under physiological conditions. nih.govresearchgate.net MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HOCl, a potent oxidizing and chlorinating agent. researchgate.netnih.gov

The primary mechanism for the chlorination of tyrosine residues is electrophilic aromatic substitution. nih.govacs.org The electron-donating hydroxyl group on the aromatic ring of tyrosine makes it particularly susceptible to electrophilic attack, directing the substitution to the ortho position (the carbon atom adjacent to the hydroxyl group). nih.govacs.org This reaction leads to the formation of 3-chlorotyrosine (Cl-Tyr) and, subsequently, 3,5-dichlorotyrosine (di-Cl-Tyr). nih.govacs.org

Another proposed mechanism involves the initial reaction of HOCl with an amine group on a peptide, forming a chloramine intermediate. researchgate.net This chloramine can then undergo an intramolecular reaction, transferring the chlorine to a nearby tyrosine residue. researchgate.net This suggests that tyrosine residues located spatially close to amine groups within a protein's structure are more vulnerable to chlorination. researchgate.net

The presence of 3-chlorotyrosine and 3,5-dichlorotyrosine in proteins serves as a stable and specific biomarker for the in vivo production of hypochlorous acid and the involvement of myeloperoxidase in inflammatory processes. nih.govresearchgate.netnih.gov While these adducts are key indicators of chlorine gas exposure, they are also found at elevated levels in individuals with various inflammatory diseases, such as diabetes mellitus and atherosclerotic vascular disease, independent of external chlorine exposure. nih.govacs.orgnih.gov

Research has identified specific protein sites that are susceptible to chlorination. In vitro exposure of human blood plasma to chlorine led to the identification of numerous site-specific chlorinated peptides. nih.govacs.org

Table 1: Examples of Peptides with Identified Chlorination Sites After In Vitro Chlorine Exposure

| Peptide Sequence | Protein (Likely) | Degree of Chlorination |

| TYETTLEK | Not specified | Monochlorinated |

| YKPGQTVK | Not specified | Monochlorinated |

| YQQKPGQAPR | Not specified | Monochlorinated |

| HYEGSTVPEK | Haptoglobin | Mono- and Dichlorinated |

| YLYEIAR | Human Serum Albumin | Mono-, Di-, and Trichlorinated |

Note: Y indicates a chlorinated tyrosine residue. Data sourced from in vitro studies on human blood plasma. acs.orgnih.govacs.org*

Impact of Chlorination on Protein Function and Structure

The covalent modification of tyrosine residues to form 3-chlorotyrosine introduces a bulky, electronegative chlorine atom onto the phenolic ring, which can significantly alter the physicochemical properties of the amino acid. This modification can lead to profound changes in protein structure and, consequently, its biological function. researchgate.net

The formation of chlorotyrosine adducts is a hallmark of significant oxidative stress and protein damage. researchgate.netnih.gov Hypochlorous acid, the precursor to this modification, is a highly toxic and reactive molecule that can damage various cellular components. researchgate.net The adduction of chlorine to tyrosine residues can disrupt the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure. This can lead to:

Protein Misfolding and Aggregation: Alterations in hydrogen bonding, hydrophobic interactions, and electrostatic forces can destabilize the native protein conformation, potentially leading to misfolding and the formation of non-functional aggregates.

Altered Enzyme Activity: If the chlorinated tyrosine residue is located within or near the active site of an enzyme, the modification can directly interfere with substrate binding or catalysis, leading to a loss of enzymatic function. Tyrosine residues are often critical for enzyme function due to their ability to participate in hydrogen bonding and acid-base catalysis.

Disrupted Protein-Protein Interactions: Many cellular processes rely on specific interactions between proteins. Chlorination can modify residues at the interface of these interactions, weakening or preventing the formation of essential protein complexes.

Modified Signaling Pathways: Tyrosine phosphorylation is a key mechanism in cellular signaling. The addition of a chlorine atom adjacent to the hydroxyl group can hinder the ability of protein kinases to phosphorylate the tyrosine, thereby disrupting downstream signaling cascades.

Studies have shown that protein chlorination is prevalent in tissues experiencing inflammation and oxidative stress. For instance, in diabetic patients, the extent of chlorination at a specific residue, α-Tyr-24, in hemoglobin is significantly higher compared to non-diabetic individuals. acs.org This specific modification serves as a marker of protein damage associated with the disease state. acs.org Similarly, chlorotyrosine-protein adducts are found extensively in areas of necrosis in the liver following certain types of injury, indicating that intracellular oxidant stress from neutrophil-derived hypochlorous acid contributes to hepatocyte toxicity and protein dysfunction. researchgate.net

Kinetic and Mechanistic Considerations in Biological Systems

The formation of chlorinated tyrosine in biological systems is governed by the kinetics of the reactions involving hypochlorous acid (HOCl) and related chlorinating species like chloramines. nih.gov HOCl reacts rapidly with various biological molecules, but its high reactivity with certain amino acid side chains, particularly tyrosine, makes protein damage a predominant outcome. nih.gov

Computational studies have elucidated the kinetic reactivity order of different sites within the tyrosine molecule. The amino nitrogen is kinetically the most reactive site, followed by the ortho carbons on the phenolic ring. rsc.org However, from a thermodynamic standpoint, chlorination at the phenol (B47542) carbon sites is more favorable. rsc.org

Table 2: Kinetic Reactivity Order of Tyrosine Sites with Chlorinating Agents

| Reactive Site | Estimated Apparent Rate Constant (kobs-est, in M-1s-1) |

| Amino N | 107–108 |

| Mono-chlorinated Amino N | 101–103 |

| Phenol ortho-C | 100–103 |

| Phenol meta-C | 10-3 |

Data based on computational analysis of tyrosine and tyrosyl dipeptides. rsc.org

Once formed, 3-chlorotyrosine is not an inert endpoint. It can be further chlorinated by HOCl or chloramines (such as those formed from histidine or lysine) to yield 3,5-dichlorotyrosine. nih.gov The kinetics of these reactions have been determined, providing insight into the potential for dichlorotyrosine formation in vivo. nih.gov The degradation of L-tyrosine when complexed with metal ions, which can be present in biological systems, follows pseudo-first-order reaction kinetics. researchgate.net